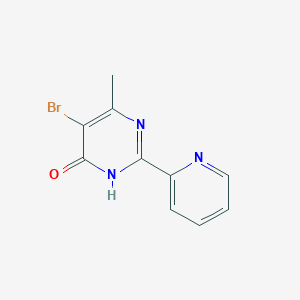

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one

Description

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that contains both pyridine and pyrimidine rings

Propriétés

Numéro CAS |

1240622-70-1 |

|---|---|

Formule moléculaire |

C10H8BrN3O |

Poids moléculaire |

266.09 g/mol |

Nom IUPAC |

5-bromo-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H8BrN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15) |

Clé InChI |

ZSTIEYQTFMHUQQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the bromination of 2-methylpyridine followed by cyclization with appropriate reagents. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction. This method allows for the efficient synthesis of pyridine-based derivatives, including 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, in moderate to good yields .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .

Applications De Recherche Scientifique

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer agents.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.

Mécanisme D'action

The mechanism by which 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-6-methylpyridine: A precursor in the synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol.

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.

Uniqueness

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its dual pyridine and pyrimidine rings, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Activité Biologique

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS No. 1240622-70-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Molecular Structure:

- Molecular Formula: C10H8BrN3O

- Molecular Weight: 266.09 g/mol

- IUPAC Name: 5-bromo-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one

Structural Characteristics:

The compound features a dual pyridine and pyrimidine ring system, which contributes to its unique reactivity and biological profile. The presence of the bromine atom at the 5-position and a methyl group at the 6-position enhances its pharmacological potential by allowing for various substitution reactions.

| Property | Value |

|---|---|

| CAS No. | 1240622-70-1 |

| Molecular Formula | C10H8BrN3O |

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | 5-bromo-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one |

Synthesis

The synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves bromination of 2-methylpyridine followed by cyclization. Common methods include:

- Bromination : Using bromotrimethylsilane with 2-chloro-6-methylpyridine.

- Cyclization : Palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, are often employed for efficient synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell cycle regulation. Notably, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression.

Antitumor Activity

Recent studies have highlighted the antitumor properties of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one. It has been investigated for its potential as a tyrosine kinase inhibitor, showing promise in the treatment of various cancers.

Case Study Findings:

A study conducted on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine and pyrimidine rings could enhance or diminish biological activity.

Anticonvulsant Activity

In addition to its antitumor effects, compounds related to this structure have shown anticonvulsant properties in various animal models. The SAR studies suggest that modifications can lead to enhanced efficacy in seizure models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one, it is useful to compare it with other related compounds:

| Compound Name | Type | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridine | Precursor | Synthesis intermediate |

| Pyrazolo[3,4-d]pyrimidine | Heterocyclic compound | Antitumor activity |

| Pyrido[2,3-d]pyrimidin | Antihypertensive agents | Cardiovascular applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.